molecular formula C24H24N4O2S B6552164 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1040676-73-0

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6552164
CAS No.: 1040676-73-0
M. Wt: 432.5 g/mol
InChI Key: SBGGFZDCOHIMCN-UHFFFAOYSA-N
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Description

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.16199719 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 1040676-73-0) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O2SC_{24}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 432.5 g/mol. The structure comprises a pyrazolo[1,5-a]pyrazin core linked to a sulfanyl group and an acetamide moiety. These structural features are crucial for its biological activity.

PropertyValue
Common NameThis compound
CAS Number1040676-73-0
Molecular FormulaC24H24N4O2S
Molecular Weight432.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. Preliminary studies suggest that it acts as an inhibitor of specific protein kinases , which play a critical role in signaling pathways related to cell growth and proliferation.

  • Protein Kinase Inhibition : The compound has shown promise in inhibiting kinases involved in cancer progression, suggesting potential applications in cancer therapy.
  • Enzyme Interaction : It may inhibit certain enzymes or receptors leading to alterations in cellular signaling pathways.

Anticancer Potential

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines by blocking kinase activity essential for tumor growth .
  • Selectivity : The selectivity of these compounds for specific kinases can enhance their therapeutic efficacy while minimizing side effects associated with non-selective inhibitors .

Case Studies

Several case studies have highlighted the potential of pyrazolo[1,5-a]pyrazin derivatives in targeting cancer:

  • A study demonstrated that derivatives with similar functionalities exhibited nanomolar inhibition against specific kinases like CSNK2A and PIM3, showing selectivity that could be beneficial in clinical settings .
  • Another investigation reported the synthesis of pyrazine derivatives that demonstrated potent antiviral activity alongside their kinase inhibition properties .

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-15-11-16(2)23(17(3)12-15)26-22(29)14-31-24-20-13-19(27-28(20)10-9-25-24)18-7-5-6-8-21(18)30-4/h5-13H,14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGGFZDCOHIMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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